2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride
CAS No.: 1394659-08-5
Cat. No.: VC2582870
Molecular Formula: C6H9BrClNO
Molecular Weight: 226.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1394659-08-5 |
|---|---|
| Molecular Formula | C6H9BrClNO |
| Molecular Weight | 226.5 g/mol |
| IUPAC Name | 2-(5-bromofuran-2-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H8BrNO.ClH/c7-6-2-1-5(9-6)3-4-8;/h1-2H,3-4,8H2;1H |
| Standard InChI Key | GMTKZSAANBDPCO-UHFFFAOYSA-N |
| SMILES | C1=C(OC(=C1)Br)CCN.Cl |
| Canonical SMILES | C1=C(OC(=C1)Br)CCN.Cl |
Introduction
2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride is a chemical compound that combines a brominated furan ring with an ethanamine side chain, forming a hydrochloride salt. This compound is of interest in organic chemistry and medicinal research due to its unique structure and potential biological activities.
Synthesis
The synthesis of 2-(5-bromofuran-2-yl)ethan-1-amine hydrochloride typically involves several steps, starting with the preparation of the furan ring. This may include the use of coupling reactions involving pre-synthesized furan derivatives. The specific synthesis pathway can vary depending on the availability of starting materials and desired yield.
Research Findings
Research on 2-(5-bromofuran-2-yl)ethan-1-amine hydrochloride is limited, but compounds with similar structures have been studied for their potential biological activities. For example, compounds with brominated furan rings and amine groups are often investigated for their interactions with proteins or enzymes, which could reveal their potential as inhibitors or activators in metabolic pathways.
Applications and Potential Uses
While specific applications for 2-(5-bromofuran-2-yl)ethan-1-amine hydrochloride are not well-documented, compounds with similar structures are explored in medicinal chemistry for their potential therapeutic effects. The unique combination of a brominated furan ring and an amine group may impart distinct reactivity patterns, making these compounds interesting candidates for further study.
Similar Compounds
Several compounds share structural similarities with 2-(5-bromofuran-2-yl)ethan-1-amine hydrochloride, including:
-
1-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride: This compound has a similar structure but with the amine group attached directly to the furan ring via a one-carbon chain instead of a two-carbon chain.
-
5-Bromofuran-2-amine: This compound lacks the ethanamine side chain but retains the brominated furan ring and an amine group.
| Compound Name | CAS Number | Similarity Level |
|---|---|---|
| 1-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride | 2250241-99-5 | High |
| 5-Bromofuran-2-amine | - | Moderate |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume